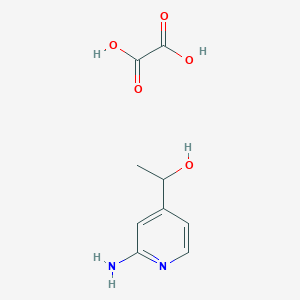

1-(2-Amino-pyridin-4-YL)-ethanol oxalate

Description

Properties

IUPAC Name |

1-(2-aminopyridin-4-yl)ethanol;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.C2H2O4/c1-5(10)6-2-3-9-7(8)4-6;3-1(4)2(5)6/h2-5,10H,1H3,(H2,8,9);(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYNAFXRTADNAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NC=C1)N)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187932-55-3 | |

| Record name | 4-Pyridinemethanol, 2-amino-α-methyl-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Mechanism of Action

Target of Action

It is structurally similar to 2-amino-4-methylpyridine, which is known to inhibit the activity of inducible no synthase (inos) isolated from mouse raw 2647 cells in vitro. This suggests that 1-(2-Amino-pyridin-4-YL)-ethanol oxalate may also interact with similar targets.

Mode of Action

2-Amino-4-methylpyridine acts as a ligand and forms methoxo-bridged copper (II) complexes.

Biochemical Analysis

Biochemical Properties

1-(2-Amino-pyridin-4-YL)-ethanol oxalate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to act as a ligand, forming complexes with metal ions such as copper. These complexes can inhibit the activity of enzymes like inducible nitric oxide synthase (iNOS), which is involved in the production of nitric oxide, a critical signaling molecule in many physiological processes. The interaction between this compound and iNOS highlights its potential as a modulator of enzyme activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with iNOS can lead to altered nitric oxide levels, impacting processes such as inflammation and immune response. Additionally, this compound may affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and overall metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a ligand, forming complexes with metal ions and inhibiting or activating enzymes. The inhibition of iNOS by this compound involves binding to the enzyme’s active site, preventing the conversion of L-arginine to nitric oxide. This mechanism of action underscores the compound’s potential as a therapeutic agent targeting enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods. Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, necessitating careful monitoring of its stability and degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs. Understanding the dosage thresholds and toxicological profile of this compound is essential for its safe and effective use in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with iNOS, for example, affects the production of nitric oxide, a key metabolite in cellular signaling. Additionally, this compound may influence other metabolic pathways by modulating the activity of enzymes involved in energy production and biosynthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms of this compound is crucial for optimizing its delivery and efficacy in experimental and therapeutic settings.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with target biomolecules and the modulation of cellular processes.

Biological Activity

1-(2-Amino-pyridin-4-YL)-ethanol oxalate is a compound of significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 228.20 g/mol. The compound features an amino group (-NH₂) and an oxalate moiety, which contribute to its reactivity and potential biological interactions. Its synthesis typically involves combining 2-amino-pyridine with ethanol and subsequently adding oxalic acid to form the oxalate salt.

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution : The amino group can engage in nucleophilic substitution reactions, allowing the compound to interact with various biological targets.

- Coordination Complex Formation : The oxalate moiety may form coordination complexes with metal ions, influencing enzymatic activities and cellular signaling pathways.

Pharmacological Effects

Preliminary studies indicate that compounds similar to this compound may exhibit interactions with key receptors and enzymes involved in cellular signaling. These interactions are critical for understanding the compound's pharmacological effects, particularly in pain management and neuroprotection .

Case Studies

- Interaction Studies : Research has highlighted the binding affinities of pyridine derivatives to various receptors, including kinases associated with cancer pathways. These studies suggest that this compound could potentially inhibit tumor growth by modulating kinase activity.

- Oxalate Metabolism : Given the presence of the oxalate group, studies have examined the compound's role in metabolic pathways involving oxalates. For instance, dietary oxalates can influence urinary excretion patterns, which may be relevant for understanding the compound's effects on kidney health .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-pyridine | Contains an amino group on pyridine | Commonly used as a building block |

| 3-Amino-pyridine | Different position of amino group | Potentially different biological activity |

| 2-(2-Amino-pyridin-3-YL)-ethanol oxalate | Variation in position of amino group | May exhibit distinct pharmacological profiles |

This table illustrates how variations in structure can lead to different biological activities, emphasizing the importance of specific functional groups in medicinal chemistry.

Future Research Directions

Further research is warranted to explore:

- In Vivo Studies : To assess the therapeutic potential and safety profile of this compound in animal models.

- Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its biological effects.

- Clinical Trials : To evaluate its efficacy in treating conditions related to pain management and metabolic disorders.

Comparison with Similar Compounds

Table 1: Pyridine Derivatives Comparison

Pyrimidine-Based Analogues

1-(2-Aminopyrimidin-4-yl)ethanone () shares a heterocyclic amine core but replaces pyridine with pyrimidine. This compound’s ketone group contrasts with the target’s ethanol-oxalate, reducing hydrogen-bonding capacity .

Ethanol-Oxalate Salts

- 2-Amino-2-(4-phenoxyphenyl)ethanol oxalate (CAS 1177277-28-9): Features a phenoxyphenyl group instead of pyridine. The bulky aryl substituent likely decreases water solubility compared to the target compound, which has a smaller pyridine ring .

- Diethyl oxalate: A simple oxalate ester used as an ethylation reagent. Unlike the target compound, it is non-ionic, lipophilic, and moderately toxic. The ethanol group in the target compound may reduce volatility and enhance biocompatibility .

Table 2: Oxalate-Based Compounds Comparison

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-(2-Amino-pyridin-4-yl)-ethanol oxalate typically involves the following key steps:

- Formation of the 2-Amino-pyridin-4-yl intermediate , often via nucleophilic substitution or condensation reactions involving pyridine derivatives.

- Introduction of the ethanol moiety through selective functional group transformations, such as hydroxylation or reductive amination.

- Salt formation with oxalic acid to enhance stability, crystallinity, and solubility properties.

These steps are executed under controlled reaction conditions, including solvent choice, temperature control, and reagent stoichiometry, to optimize yield and purity.

Preparation of the 2-Amino-pyridin-4-yl Intermediate

The 2-amino-pyridin-4-yl fragment is commonly prepared by:

- Direct hydrazinolysis of pyridyl derivatives , as described by Reid et al., where hydrazine hydrate reacts with pyridyl carbonyl precursors to yield amino-substituted pyridines with good yields (e.g., 42% yield reported for related compounds).

- Fusion reactions involving cyanoguanidine or hydrazinecarbonitrile with pyridine derivatives at elevated temperatures (150–170 °C) for several hours, followed by ethanol trituration and filtration to isolate the amino-pyridine.

These methods provide a robust approach to obtain the amino-pyridine core essential for further functionalization.

Oxalate Salt Formation

The final step involves:

- Reaction of the free base 1-(2-Amino-pyridin-4-yl)-ethanol with oxalic acid in an equimolar ratio.

- This is typically performed in a solvent such as tetrahydrofuran (THF) or ethanol, where the mixture is refluxed for several hours (e.g., 5 hours) to ensure complete salt formation.

- The resulting oxalate salt is isolated by filtration and recrystallization from appropriate solvents to obtain pure crystalline material.

Representative Experimental Procedure

Detailed Reaction Optimization Data

A key study on related pyridine derivatives functionalized with ethanol groups reports the influence of acid equivalents and atmosphere on yield:

| Entry | Acid Equivalents | Atmosphere | Yield (%) of Ethanol-Substituted Product |

|---|---|---|---|

| 1 | 2 (Acetic acid) | Air | 34 |

| 2 | 4 (Acetic acid) | Air | 52 |

| 3 | 6 (Acetic acid) | Air | 74 |

| 4 | 6 (Acetic acid) | O2 | 94 |

| 5 | 6 (Acetic acid) | Argon | 6 |

This data indicates that increasing acetic acid equivalents and the presence of molecular oxygen significantly enhance the formation of the ethanol-substituted pyridine derivative, which is a crucial intermediate for the oxalate salt preparation.

Mechanistic Insights

- The nucleophilic addition of ethanol to the amino-pyridine intermediate likely proceeds via formation of an enol or imine intermediate stabilized by acetic acid.

- Molecular oxygen acts as an oxidant, facilitating oxidative dehydrogenation steps critical for cyclization and subsequent product formation.

- The final oxalate salt formation is a straightforward acid-base reaction, where oxalic acid protonates the amino group, resulting in a stable crystalline salt.

Summary Table of Preparation Methods

Q & A

Basic: What are the recommended synthetic routes for 1-(2-Amino-pyridin-4-YL)-ethanol oxalate with high purity?

Methodological Answer:

A common approach involves nucleophilic substitution between 2-amino-4-pyridineethanol and ethylene oxide in the presence of a base (e.g., NaOH) to form the ethanolamine intermediate. The oxalate salt is then precipitated by reacting the free base with oxalic acid in ethanol under controlled pH (4–5) . Ethanol acts as both a solvent and a purification medium, as oxalate salts are less soluble in ethanol, enabling crystallization . For purity >95%, recrystallization in ethanol-water mixtures (3:1 v/v) is recommended, followed by vacuum drying at 40°C .

Basic: How can the crystal structure of this compound be reliably determined?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement, leveraging its robust handling of hydrogen bonding and disorder common in oxalate salts . Key parameters:

- Data Collection: Mo-Kα radiation (λ = 0.71073 Å), 100 K to minimize thermal motion.

- Refinement: Apply restraints to oxalate anions if torsional disorder is observed. Validate using Rint < 0.05 and GooF ≈ 1.0 .

- Validation Tools: PLATON for symmetry checks and Mercury for visualization .

Advanced: How to resolve contradictions in NMR data between experimental and theoretical predictions?

Methodological Answer:

Discrepancies often arise from solvent effects, tautomerism, or impurities. For example:

- Solvent Correction: DMSO-d6 may shift NH protons upfield by 0.5–1.0 ppm. Compare with PubChem’s predicted spectra (using ACD/Labs or ChemDraw) .

- Impurity Analysis: Use HPLC-PDA (C18 column, 0.1% TFA in water/acetonitrile gradient) to detect unreacted 2-amino-4-pyridineethanol or oxalic acid residues .

- Tautomerism: Employ variable-temperature NMR (25–60°C) to identify dynamic equilibria affecting peak splitting .

Advanced: What experimental design optimizes reaction yield while minimizing byproducts?

Methodological Answer:

Use a factorial design (e.g., Box-Behnken) to evaluate:

- Variables: Temperature (40–80°C), molar ratio (1:1.2–1:1.5 oxalic acid:base), and reaction time (2–6 hr).

- Critical Factors: Higher temperatures (>70°C) risk oxalate decomposition (evidenced by TGA/DSC ), while excess oxalic acid increases di-oxalate byproduct formation .

- Response Surface Analysis: Prioritize conditions yielding >85% purity (validated via LC-MS) and <5% residual solvent (GC-FID) .

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Structural Confirmation:

- Purity Assessment:

- HPLC-ELSD: Use a HILIC column (80:20 acetonitrile/20 mM NH4OAc) to quantify free oxalic acid .

Advanced: How to model the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with PyRx. Prepare the ligand (optimize geometry at B3LYP/6-31G* level in Gaussian) and receptor (e.g., human carbonic anhydrase IX, PDB: 3IAI). Validate binding poses with MD simulations (NAMD, 100 ns) .

- Binding Affinity: Calculate ΔG using MM-PBSA. Compare with experimental IC50 from fluorescence quenching assays .

Basic: What precautions are necessary for handling hygroscopicity during storage?

Methodological Answer:

- Storage: Use desiccators with silica gel or P2O5 at 4°C. Avoid exposure to humidity >40% .

- Stability Testing: Conduct accelerated aging studies (40°C/75% RH, 6 months) with periodic HPLC analysis to detect degradation (e.g., oxalate hydrolysis to glycolic acid) .

Advanced: How does ethanol concentration during synthesis impact oxalate stability?

Methodological Answer:

Ethanol >90% enhances oxalate precipitation but may trap solvent impurities. Lower concentrations (70–80%) improve crystal quality but prolong drying. Monitor via:

- Karl Fischer Titration: Ensure residual H2O <0.1% post-drying .

- PXRD: Compare with simulated patterns (Mercury) to detect amorphous phases from rapid crystallization .

Basic: What are the safety protocols for handling this compound?

Methodological Answer:

- PPE: Nitrile gloves, lab coat, and ANSI Z87.1 goggles. Use fume hoods for weighing .

- Spill Management: Neutralize with 10% NaHCO3, then adsorb with vermiculite. Avoid aqueous rinses to prevent oxalate dissolution .

Advanced: How to evaluate the compound’s role in modulating oxalate-related pathologies (e.g., nephrolithiasis)?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.